molecular formula C11H19NO B1501386 9-Propyl-9-azabicyclo[3.3.1]nonan-3-one

9-Propyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B1501386
M. Wt: 181.27 g/mol
InChI Key: ZLRXQFXJJCHIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Propyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic tertiary amine featuring a rigid azabicyclo[3.3.1]nonane skeleton with a propyl substituent at the 9-position and a ketone group at the 3-position. The scaffold is structurally analogous to granisetron derivatives, which are 5-HT₃ receptor antagonists used to treat chemotherapy-induced nausea .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

9-propyl-9-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C11H19NO/c1-2-6-12-9-4-3-5-10(12)8-11(13)7-9/h9-10H,2-8H2,1H3

InChI Key

ZLRXQFXJJCHIKA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCCC1CC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the 9-Position

The 9-azabicyclo[3.3.1]nonane core allows for diverse substitutions, which influence steric, electronic, and pharmacological properties. Key analogs include:

Compound Name Substituent (9-position) Molecular Formula Molecular Weight Key Features
9-Propyl-9-azabicyclo[3.3.1]nonan-3-one Propyl C₁₁H₁₉NO 181.28 Discontinued commercial availability; potential steric bulk from propyl group may affect reactivity .
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Methyl C₉H₁₃NO 151.21 Widely studied; precursor for monocarbonyl curcumin analogs with antitumor activity .
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one Phenyl C₁₅H₁₇NO 227.31 Intermediate for granisetron derivatives; conformational rigidity enhances receptor binding .
9-tert-Butyl-9-azabicyclo[3.3.1]nonan-3-one tert-Butyl C₁₂H₂₁NO 195.30 Steric hindrance from tert-butyl group may flatten nitrogen pyramid, altering reactivity .
9-Thiabicyclo[3.3.1]nonan-3-one Sulfur (replaces N) C₈H₁₂OS 156.24 Conformationally similar to aza analogs; used in noradamantane synthesis .

Heteroatom Variations

Replacing nitrogen with sulfur or phosphorus alters electronic properties. For example, 9-thiabicyclo[3.3.1]nonan-3-one (6) exhibits conformational similarity to nitrogen analogs but differs in hydrogen-bonding capacity and metabolic stability .

Physicochemical Properties

Melting Points and Solubility

  • 9-Methyl derivatives : Melting points range from 138°C to 210°C, depending on substituents (e.g., 199°C for trifluoromethyl-substituted compound 6) .
  • 9-Phenyl derivative : Higher molecular weight (227.31 g/mol) correlates with lower solubility in polar solvents .
  • Propyl derivative: Limited data, but alkyl chains may enhance lipophilicity compared to methyl or phenyl analogs .

Spectroscopic Data

  • NMR : Methyl and phenyl substituents show distinct δH shifts (e.g., 9-methyl protons at δ 2.3–2.5 ppm; aromatic protons in phenyl analogs at δ 7.2–7.6 ppm) .
  • FTIR : Ketone carbonyl stretches appear at ~1700 cm⁻¹ across all analogs .

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